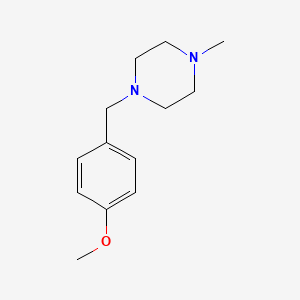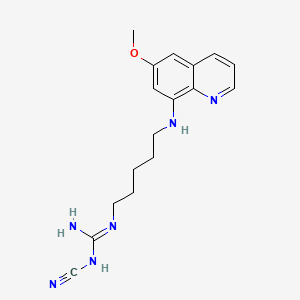
5-Methyl-5-phenylpiperidin-2-on
Übersicht
Beschreibung
5-Methyl-5-phenylpiperidin-2-one is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
Piperidine derivatives, which would include 5-Methyl-5-phenylpiperidin-2-one, are important synthetic fragments for designing drugs . The synthesis of these compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular weight of 5-Methyl-5-phenylpiperidin-2-one is 189.26 . The InChI code is 1S/C12H15NO/c1-12(8-7-11(14)13-9-12)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis
The physical form of 5-Methyl-5-phenylpiperidin-2-one is a powder . It has a melting point of 88-89 .Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Molekülen
5-Methyl-5-phenylpiperidin-2-on: dient als Schlüsselzwischenprodukt bei der Synthese von bioaktiven Molekülen. Sein Piperidin-Kern ist ein häufiges Motiv in vielen Arzneimitteln, und Modifikationen dieses Kerns können zu Verbindungen mit verschiedenen biologischen Aktivitäten führen .
Entwicklung von Antikrebsmitteln
Forschungen haben gezeigt, dass Piperidinderivate ein Potenzial als Antikrebsmittel besitzen. Die strukturelle Flexibilität von This compound ermöglicht die Herstellung neuartiger Verbindungen, die auf ihre Wirksamkeit bei der Hemmung des Wachstums von Krebszellen getestet werden können .
Antimikrobielle Anwendungen
Der Piperidinkern, der Teil von This compound ist, ist dafür bekannt, zu antimikrobiellen Eigenschaften beizutragen. Dies macht ihn wertvoll für die Entwicklung neuer antimikrobieller Wirkstoffe, die gegen resistente Bakterienstämme wirksam sein könnten .
Neuroprotektive Therapien
Piperidinderivate werden auf ihre neuroprotektiven Wirkungen untersucht. This compound könnte zur Synthese von Verbindungen verwendet werden, die Nervenzellen vor Schäden oder Degeneration schützen .
Analgetika und entzündungshemmende Medikamente
Die Struktur der Verbindung ist förderlich für die Entwicklung von Analgetika und entzündungshemmenden Medikamenten. Durch Modifikation des Piperidin-2-on-Gerüsts können Forscher neue Medikamente zur Behandlung von Schmerzen und Entzündungen entwickeln .
Antivirale und antimalarielle Wirkstoffe
Piperidinderivate, einschließlich This compound, haben sich als vielversprechend für antivirale und antimalarielle Wirkstoffe erwiesen. Ihre Fähigkeit, den Lebenszyklus von Viren und Parasiten zu stören, macht sie zu Kandidaten für die Medikamentenentwicklung in diesen Bereichen .
Alzheimer-Krankheit und kognitive Störungen
Es gibt laufende Forschungsarbeiten zur Verwendung von Piperidinderivaten zur Behandlung der Alzheimer-Krankheit und anderer kognitiver Störungen. This compound könnte ein Vorläufer für Medikamente sein, die die kognitive Funktion verbessern oder das Fortschreiten neurodegenerativer Erkrankungen verlangsamen .
Herz-Kreislauf-Arzneimittelforschung
Die Piperidin-Struktur wird auch auf ihre potenziellen Anwendungen in der Herz-Kreislauf-Arzneimittelforschung untersucht. Verbindungen, die von This compound abgeleitet sind, können zu neuen Behandlungen für Herzkrankheiten und Bluthochdruck führen .
Safety and Hazards
Wirkmechanismus
Target of Action
It is structurally similar to meperidine, a synthetic opiate agonist
Mode of Action
As a potential opioid agonist, 5-Methyl-5-phenylpiperidin-2-one might bind to opioid receptors in the central nervous system (CNS), mimicking the effects of endogenous opiates . This interaction could lead to a decrease in the perception of pain, similar to other opioid agonists .
Biochemical Pathways
If it acts as an opioid agonist, it might influence the pain signaling pathway by inhibiting the release of substance P, a key neurotransmitter involved in pain transmission .
Pharmacokinetics
Its molecular weight (18926) suggests it might have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
If it acts as an opioid agonist, it might lead to decreased pain perception at the cellular level .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and how it interacts with its target . .
Biochemische Analyse
Biochemical Properties
It is known that piperidine derivatives can display extensive effects against various conditions such as cancer, inflammation, and hypertension . Specific enzymes, proteins, and other biomolecules that 5-Methyl-5-phenylpiperidin-2-one interacts with, and the nature of these interactions, are yet to be identified.
Cellular Effects
Given the potential therapeutic effects of piperidine derivatives , it is plausible that 5-Methyl-5-phenylpiperidin-2-one may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Transport and Distribution
Future studies should investigate potential transporters or binding proteins that the compound interacts with, as well as any effects on its localization or accumulation .
Eigenschaften
IUPAC Name |
5-methyl-5-phenylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-12(8-7-11(14)13-9-12)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKGJPNDNWZTOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)NC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401303031 | |
| Record name | 5-Methyl-5-phenyl-2-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7149-39-5 | |
| Record name | 5-Methyl-5-phenyl-2-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7149-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-5-phenylpiperidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002693763 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72083 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-5-phenyl-2-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-5-phenylpiperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B1614764.png)





![1,2,4-Triazolo[4,3-a]pyridine, 3,5-dimethyl-](/img/structure/B1614776.png)





